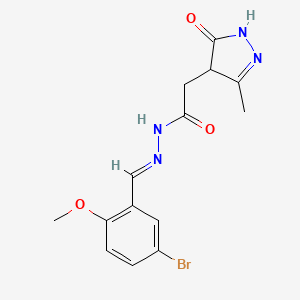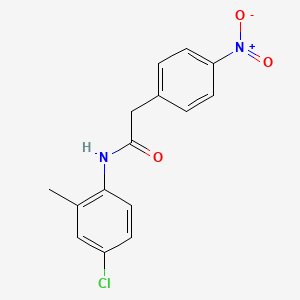
2-(1,3-benzoxazol-2-ylthio)-1-(4-methyl-3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-ylthio)-1-(4-methyl-3-nitrophenyl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzoxazole family and is commonly referred to as BMNPE. BMNPE is a versatile compound that has been used in various research studies due to its unique properties.
作用機序
The mechanism of action of BMNPE is not well understood. However, it is believed that BMNPE interacts with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding and van der Waals forces. The fluorescent properties of BMNPE make it an ideal tool for studying the interactions between biomolecules.
Biochemical and Physiological Effects:
BMNPE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations typically used in research studies. BMNPE has also been shown to be stable under a wide range of pH and temperature conditions.
実験室実験の利点と制限
One of the primary advantages of BMNPE is its fluorescent properties. BMNPE is a bright and photostable fluorophore that is ideal for use in fluorescence microscopy. BMNPE is also relatively easy to synthesize and is commercially available. However, one of the limitations of BMNPE is its limited solubility in aqueous solutions. This can make it challenging to use in certain experimental setups.
将来の方向性
There are several future directions for the use of BMNPE in scientific research. One area of interest is the development of new methods for labeling proteins and other biomolecules in cells and tissues using BMNPE. Another area of interest is the use of BMNPE as a probe for studying protein-protein interactions. Additionally, there is potential for the use of BMNPE in drug discovery and development due to its ability to interact with proteins and other biomolecules.
合成法
The synthesis of BMNPE involves the reaction of 2-mercaptobenzoxazole and 4-methyl-3-nitrobenzaldehyde in the presence of a base. The reaction leads to the formation of BMNPE as a yellow solid. The yield of the reaction is typically around 80%.
科学的研究の応用
BMNPE has been used in various scientific research applications. One of the primary applications of BMNPE is in the field of fluorescence microscopy. BMNPE is a fluorescent compound that emits light in the blue region of the spectrum upon excitation with UV light. This property makes BMNPE an ideal candidate for labeling proteins and other biomolecules in cells and tissues. BMNPE has also been used as a probe for studying the binding of ligands to proteins.
特性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methyl-3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-10-6-7-11(8-13(10)18(20)21)14(19)9-23-16-17-12-4-2-3-5-15(12)22-16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOHAORFHZSJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5751371.png)


![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5751389.png)
![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)
![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)




